molecular formula C37H50NO2PS B6290212 [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-76-7

[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290212
CAS No.: 2565792-76-7
M. Wt: 603.8 g/mol
InChI Key: YNOQEGACEUAPOD-OFGIETDASA-N
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Description

[S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of [S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves multiple steps, typically starting with the preparation of the benzyloxy and dicyclohexylphosphino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy or dicyclohexylphosphino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is widely used in scientific research, particularly in:

    Chemistry: As a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving the formation of coordination complexes with metals. These interactions can alter the reactivity of the metal center, enabling various catalytic processes. The pathways involved typically include the activation of substrates and the stabilization of transition states.

Comparison with Similar Compounds

Compared to other similar compounds, [S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific stereochemistry and the presence of both benzyloxy and dicyclohexylphosphino groups. Similar compounds include:

These compounds share similar structural features but differ in their stereochemistry and specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOQEGACEUAPOD-OFGIETDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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